(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC13592224
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO4 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO4/c1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
| Standard InChI Key | RFSOHOZSKYIBGC-GJZGRUSLSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a six-membered piperidine ring with stereochemical specificity at the 2nd and 4th positions. The (2S,4S) configuration ensures spatial orientation critical for intermolecular interactions, while the Fmoc group at the 1-position provides steric protection during synthetic sequences. Key structural features include:
-
Molecular Weight: 365.4 g/mol
-
IUPAC Name: (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
The piperidine ring’s chair conformation stabilizes the molecule, with the methyl group at C2 and carboxylic acid at C4 introducing steric and electronic effects that influence reactivity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically proceeds through a multi-step sequence:
-
Piperidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions generates the piperidine scaffold.
-
Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the (2S,4S) configuration .
-
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) introduces the protective group .
A representative synthesis yields the compound with >95% enantiomeric excess (ee) when using chiral catalysts, though exact yields remain proprietary.
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
-
Cost of Chiral Catalysts: Palladium or ruthenium-based catalysts increase production expenses .
-
Byproduct Formation: Incomplete Fmoc protection leads to N-unprotected intermediates, necessitating rigorous purification .
Applications in Peptide Synthesis
Role as a Protective Group
The Fmoc moiety shields the piperidine nitrogen during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection using piperidine or pyrrolidine, preserving acid-labile side chains . For example, in the synthesis of cyclic peptides, the compound enables regioselective coupling at the carboxylic acid position while maintaining stereochemical integrity .
Case Study: Anticancer Peptide Analogues
Derivatives of this compound have been incorporated into peptide-based inhibitors targeting proteases like MMP-9. In one study, a tetrapeptide containing the (2S,4S)-configured piperidine residue exhibited IC₅₀ = 12 nM against MMP-9, compared to 45 nM for its (2R,4R) counterpart.
Comparative Analysis with Structural Analogs
Steric and Electronic Effects
The tert-butoxycarbonyl (Boc) group in offers acid-labile protection, enabling sequential deprotection in multi-step syntheses . Conversely, the dimeric structure in facilitates crosslinking in hydrogel formation .
Stability Under Synthetic Conditions
Compared to pyrrolidine analogs (e.g., (2S,4R)-1-Fmoc-4-methylpyrrolidine-2-carboxylic acid, MW 351.4 ), the piperidine derivative exhibits superior thermal stability (decomposition at 215°C vs. 185°C for pyrrolidine), making it preferable for high-temperature couplings .
Future Directions and Research Opportunities
-
Automated Synthesis Integration: Developing resin-bound variants for automated SPPS platforms could streamline peptide manufacturing .
-
Therapeutic Exploration: Structural optimization for blood-brain barrier penetration may unlock neurological applications .
-
Green Chemistry Approaches: Catalytic asymmetric synthesis using earth-abundant metals could reduce production costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume